molecular formula C8H11N B1666196 N-Methyl-m-toluidine CAS No. 696-44-6

N-Methyl-m-toluidine

Cat. No.: B1666196
CAS No.: 696-44-6
M. Wt: 121.18 g/mol
InChI Key: FBGJJTQNZVNEQU-UHFFFAOYSA-N
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Description

N-Methyl-m-toluidine, also known as N-Methyl-3-toluidine, is an organic compound with the molecular formula CH₃C₆H₄NHCH₃. It is a derivative of toluidine, where a methyl group is attached to the nitrogen atom of the amine group. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

N,3-Dimethylaniline, also known as N-Methyl-m-toluidine, is an organic chemical compound and a substituted derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group It has been found to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

As a tertiary amine, it is weakly basic and reactive towards electrophiles . It undergoes many of the reactions expected for an aniline, such as nitration to produce tetryl, a derivative with four nitro groups . Methylating agents attack the amine to give the quaternary ammonium salt .

Biochemical Pathways

N,3-Dimethylaniline is involved in several biochemical pathways. It has been confirmed to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route

Pharmacokinetics

It is known that the compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It is also prepared using dimethyl ether as the methylating agent

Result of Action

It is known that the compound is an important precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,3-Dimethylaniline. For instance, occupational exposure to N,3-Dimethylaniline in the workplace can lead to health effects . Acute inhalation exposure has resulted in effects on the central nervous system and circulatory system, with symptoms such as headache, cyanosis, and dizziness in humans . Chronic inhalation exposure has resulted in effects on the central nervous system, blood, and liver .

Biochemical Analysis

Biochemical Properties

N,3-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .

Cellular Effects

With increasing concentrations of N,3-Dimethylaniline and its major metabolite 5-dimethylaminophenol, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . The addition of 5 mM N-acetylcysteine, an ROS scavenger, reduced ROS in the cells and alleviated the neuronal damage .

Molecular Mechanism

The principal mechanism of mutagenic action of N,3-Dimethylaniline is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate ROS rather than through formation of covalent DNA adducts .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the effects of N,3-Dimethylaniline on cells, such as the generation of ROS, cytotoxicity, and DNA damage, are observed within a few hours of exposure . These effects diminish over time, suggesting that the compound may be metabolized or degraded in the cells .

Dosage Effects in Animal Models

In vivo studies in Sprague Dawley pregnant rats suggested that exposure to N,3-Dimethylaniline led to fetal cerebral cortex thinning . The study showed that as the treatment dosage of N,3-Dimethylaniline increased, erythrocytes in pregnant rats decreased drastically .

Metabolic Pathways

N,3-Dimethylaniline undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-m-toluidine can be synthesized through several methods. One common method involves the methylation of m-toluidine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic hydrogenation of N-methyl-3-nitrotoluene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-m-toluidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: this compound is used in the synthesis of pharmaceutical compounds, including local anesthetics and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Comparison with Similar Compounds

N-Methyl-m-toluidine is similar to other toluidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGJJTQNZVNEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061014
Record name Benzenamine, N,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-44-6
Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name Benzenamine, N,3-dimethyl-
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Record name N-methyl-m-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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